molecular formula C14H10ClN3OS B14115586 6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

6-chloro-3-(pyridin-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14115586
M. Wt: 303.8 g/mol
InChI Key: JBSNLSIKKOSOTN-UHFFFAOYSA-N
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Description

6-Chloro-3-pyridin-2-ylmethyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-pyridin-2-ylmethyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazolinone core with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

    Pyridin-2-ylmethyl Substitution: The final step involves the substitution of the pyridin-2-ylmethyl group at the 3-position of the quinazolinone ring through nucleophilic substitution reactions using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone ring or the pyridin-2-ylmethyl group, resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 6-Chloro-3-pyridin-2-ylmethyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-3-substituted quinazolines
  • 2-Methyl-3-substituted quinazolines
  • 2-Methylthio-3-substituted quinazolines

Uniqueness

6-Chloro-3-pyridin-2-ylmethyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is unique due to the presence of the thioxo group and the pyridin-2-ylmethyl substitution, which confer distinct chemical and biological properties compared to other quinazolinone derivatives. These structural features may enhance its binding affinity to specific targets and improve its overall biological activity.

Properties

Molecular Formula

C14H10ClN3OS

Molecular Weight

303.8 g/mol

IUPAC Name

6-chloro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H10ClN3OS/c15-9-4-5-12-11(7-9)13(19)18(14(20)17-12)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20)

InChI Key

JBSNLSIKKOSOTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

Origin of Product

United States

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